molecular formula C22H36N4O2 B4061793 N~1~'-1-adamantyl-1,4'-bipiperidine-1',4'-dicarboxamide

N~1~'-1-adamantyl-1,4'-bipiperidine-1',4'-dicarboxamide

Cat. No.: B4061793
M. Wt: 388.5 g/mol
InChI Key: CHWYCGGRPOBOJG-UHFFFAOYSA-N
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Description

N¹'-1-Adamantyl-1,4'-bipiperidine-1',4'-dicarboxamide is a structurally complex molecule characterized by a bipiperidine core substituted with adamantyl and carboxamide groups. The adamantyl moiety, a rigid polycyclic hydrocarbon, imparts significant lipophilicity and steric bulk, which may enhance binding to hydrophobic pockets in biological targets.

Properties

IUPAC Name

1-N-(1-adamantyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O2/c23-19(27)22(26-6-2-1-3-7-26)4-8-25(9-5-22)20(28)24-21-13-16-10-17(14-21)12-18(11-16)15-21/h16-18H,1-15H2,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWYCGGRPOBOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N~1~‘-1-adamantyl-1,4’-bipiperidine-1’,4’-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The adamantyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, trifluroacetic acid, and manganese catalysts . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~1~‘-1-adamantyl-1,4’-bipiperidine-1’,4’-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being explored for its potential use in treating various diseases, including viral infections.

    Industry: The compound is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1‘-1-adamantyl-1,4’-bipiperidine-1’,4’-dicarboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The bipiperidine backbone interacts with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

1,1-Dicarboxamide Derivatives (e.g., 12a–12n)

Key Findings :

  • Substituent Effects : Aromatic amine substituents (e.g., phenyl in compounds 12h, 12i) enhance anticonvulsant activity compared to alkyl amines (12f, 12n). The phenyl group likely improves target affinity via π-π interactions .
  • Chain Length : Anticonvulsant activity decreases with longer alkyl chains (e.g., 12d > 12e = 12n > 12k = 12a), suggesting steric hindrance or reduced solubility .
  • Lipophilicity and Duration : Compound 12c (aromatic substituent) showed prolonged activity at 100 mg/kg, while 18b (alkyl substituent) required only 30 mg/kg, highlighting the role of lipophilicity in pharmacokinetics .

1'-Benzyl-[1,4'-bipiperidine]-4'-carboxamide (Pipamperone Impurity)

  • Molecular Formula : C₁₈H₂₇N₃O (MW 301.43) .
  • Structural Features : Benzyl substituent introduces moderate lipophilicity and aromaticity.

Comparison with Target Compound :
Replacing benzyl with adamantyl increases molecular weight (predicted ~450–500 g/mol) and rigidity, which could enhance receptor binding specificity but complicate synthetic accessibility.

(1,4'-Bipiperidine)-4'-carboxamide

  • Synthesis : Prepared via N-formylation of 1,4-dipiperidine .
  • Safety: Limited toxicity data available, underscoring the need for rigorous profiling in adamantyl derivatives .

N¹,N⁴-Bis[4-(dimethylsulfamoyl)phenyl]-1,4-diazepane-1,4-dicarboxamide

  • Molecular Formula : C₂₃H₃₂N₆O₆S₂ (MW 552.67) .
  • Features : Sulfamoyl groups enhance hydrogen bonding and solubility, while the diazepane core increases conformational flexibility .

Comparison with Target Compound :
The adamantyl derivative’s rigid structure may limit flexibility but improve binding kinetics in hydrophobic environments, contrasting with the sulfamoyl group’s polar interactions.

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Properties
Target Compound ~C₂₄H₃₄N₄O₂ ~450 Adamantyl, carboxamide Predicted high lipophilicity, CNS potential
12c (1,1-dicarboxamide) Not specified Not specified Aromatic amine Anticonvulsant (100 mg/kg, 4 h)
1'-Benzyl derivative C₁₈H₂₇N₃O 301.43 Benzyl Dopamine receptor interaction
Diazepane derivative C₂₃H₃₂N₆O₆S₂ 552.67 Sulfamoyl, diazepane Enhanced solubility, H-bonding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~'-1-adamantyl-1,4'-bipiperidine-1',4'-dicarboxamide
Reactant of Route 2
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